molecular formula C22H26O3 B1354339 Ethyl 7-(4-biphenyl)carbonylheptanoate CAS No. 362669-47-4

Ethyl 7-(4-biphenyl)carbonylheptanoate

Cat. No. B1354339
M. Wt: 338.4 g/mol
InChI Key: AOPVUBIDRJQHMV-UHFFFAOYSA-N
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Description

Ethyl 7-(4-biphenyl)carbonylheptanoate is a chemical compound with the molecular formula C21H24O2 . It is a derivative of heptanoic acid, which is a seven-carbon saturated fatty acid . The compound is characterized by the presence of a biphenyl group, which consists of two phenyl rings .


Molecular Structure Analysis

The molecular structure of Ethyl 7-(4-biphenyl)carbonylheptanoate is characterized by a heptanoate ester group attached to a biphenyl group . The biphenyl group consists of two phenyl rings connected by a single bond . The (E,E)-Ethyl-7-[(4-biphenyl)carbonyl]-2,4heptadienoate molecule contains a total of 48 bond(s). There are 26 non-H bond(s), 16 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), and 1 ketone(s) (aromatic) .

Scientific Research Applications

Isolation and Biological Activities

  • Diarylheptanoids, with a structure similar to Ethyl 7-(4-biphenyl)carbonylheptanoate, have been isolated from various plant families and studied for their biological activities. These compounds show potential in pharmacological research due to their diverse biological properties (Jahng & Park, 2018).

Chemical Synthesis and Reduction Processes

  • Ethyl 7-(4-biphenyl)carbonylheptanoate and related compounds have been synthesized and used in studies focusing on chemical synthesis and reduction processes. For instance, research on the reduction of carboxylic esters to alcohols, which is a key reaction in organic synthesis, has involved compounds structurally similar to Ethyl 7-(4-biphenyl)carbonylheptanoate (Ohta et al., 1999).

Medicinal Chemistry Applications

  • Compounds analogous to Ethyl 7-(4-biphenyl)carbonylheptanoate have been explored in medicinal chemistry for their potential therapeutic properties. For example, related biaryl compounds have shown promise as anti-arthritic agents (Costa et al., 2012).

Material Science and Polymer Chemistry

  • In the field of materials science, metal alkanoates with medium-size carbon chains, similar in structure to Ethyl 7-(4-biphenyl)carbonylheptanoate, have been utilized as precursors for various applications, including catalysts and painting industries (Mishra et al., 2007).

properties

IUPAC Name

ethyl 8-oxo-8-(4-phenylphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-2-25-22(24)13-9-4-3-8-12-21(23)20-16-14-19(15-17-20)18-10-6-5-7-11-18/h5-7,10-11,14-17H,2-4,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPVUBIDRJQHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472539
Record name Ethyl 7-(4-biphenyl)carbonylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-biphenyl)carbonylheptanoate

CAS RN

362669-47-4
Record name Ethyl 7-(4-biphenyl)carbonylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that described above for 49a, but substituting 4-biphenylcarbonyl chloride for benzoyl chloride, the title compound was obtained as a white solid in 41% yield: 1H NMR (300 MHz, CDCl3) δ 8.01 (d, J=7.2 Hz, 2H), 7.39-7.69 (m, 7H), 4.12 (q, J=6.9 Hz, 2H), 2.99 (t, J=7.2 Hz, 2H), 2.30(t, J=7.5 Hz, 2H), 1.76 (m, 2H), 1.65 (m, 2H), 1.40 (m, 4H), 1.25 (t, J=7.2 Hz, 3H).
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